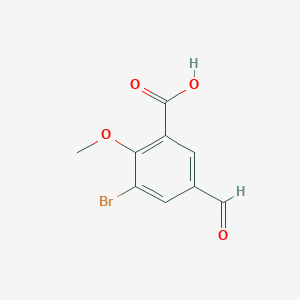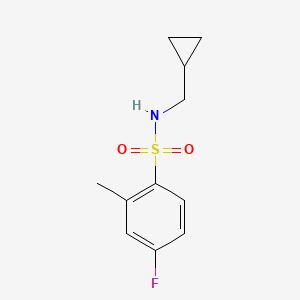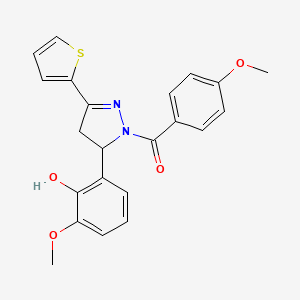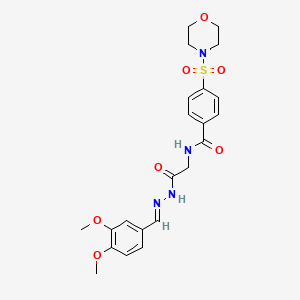
3-Bromo-5-formyl-2-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-formyl-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C9H7BrO4 and its molecular weight is 259.055. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Derivatives from Marine Red Alga
A study conducted by Zhao et al. (2004) explored various bromophenol derivatives isolated from the red alga Rhodomela confervoides, including 3-bromo-5-hydroxy-4-methoxybenzoic acid. These compounds were analyzed for their potential activity against human cancer cell lines and microorganisms, although they were found to be inactive in these tests. This study highlights the potential of natural sources like marine algae in producing derivatives of 3-bromo-5-formyl-2-methoxybenzoic acid for research in cancer and microbiology (Zhao et al., 2004).
Synthesis for Carcinogenic Metabolites Research
Kumar (1997) developed a new strategy involving palladium-catalyzed cross-coupling reactions for synthesizing phenolic compounds like 3-hydroxybenzo[c]phenanthrene, using derivatives related to this compound. This method is significant for preparing carcinogenic fjord-region diol epoxide metabolites, aiding in understanding the molecular mechanisms of carcinogenesis (Kumar, 1997).
Photodynamic Therapy in Cancer Treatment
Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with derivatives including those related to this compound. This compound exhibited high singlet oxygen quantum yield, crucial for Type II photodynamic therapy, a method used in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Applications
Popiołek and Biernasiuk (2016) synthesized hydrazide-hydrazones of 3-methoxybenzoic acid, demonstrating high bacteriostatic and bactericidal activity against Bacillus spp., indicating the potential of this compound derivatives in antibacterial research (Popiołek & Biernasiuk, 2016).
Synthesis of Benzodipyran Derivatives
Hishmat et al. (1986) explored the bromination of 6-formyl-7-hydroxy-5-methoxy-2-methylchromone to produce derivatives, including those related to this compound, for synthesizing benzodipyran derivatives. This research contributes to the field of organic chemistry and synthesis of complex molecules (Hishmat, Khalil, El-Naem, & Abd Elrahman, 1986).
Eigenschaften
IUPAC Name |
3-bromo-5-formyl-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-14-8-6(9(12)13)2-5(4-11)3-7(8)10/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTOWTTWEYSHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B2840144.png)







![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2840156.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2840157.png)

![Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2840162.png)
![N-{[(4-nitrophenyl)amino]carbonyl}alanine](/img/structure/B2840164.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2840165.png)
